Methylene bis(chlorosulfate)

Catalog No.
S783876
CAS No.
92975-18-3
M.F
CH2Cl2O6S2
M. Wt
245.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylene bis(chlorosulfate)

CAS Number

92975-18-3

Product Name

Methylene bis(chlorosulfate)

IUPAC Name

bis(chlorosulfonyloxy)methane

Molecular Formula

CH2Cl2O6S2

Molecular Weight

245.1 g/mol

InChI

InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2

InChI Key

GGRDHZBJMKCESK-UHFFFAOYSA-N

SMILES

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl

Canonical SMILES

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl

Methylene bis(chlorosulfate) is an organosulfur compound with the molecular formula CH2(OSO2Cl)2\text{CH}_2(\text{OSO}_2\text{Cl})_2. This compound is characterized by the presence of two chlorosulfate groups attached to a methylene bridge. It is synthesized primarily through the reaction of methylene chloride with sulfur trioxide, leading to its formation alongside chloromethyl chlorosulfate as a byproduct . Methylene bis(chlorosulfate) is recognized for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

, particularly involving nucleophiles. It can react with halide ions and other nucleophiles to produce chlorinated products. The reaction mechanism often involves the nucleophilic attack on the sulfur-bound chloride, leading to the displacement of chloride ions and forming new organosulfur compounds .

The general reaction can be summarized as follows:

CH2(OSO2Cl)2+NucleophileProducts\text{CH}_2(\text{OSO}_2\text{Cl})_2+\text{Nucleophile}\rightarrow \text{Products}

This compound also exhibits reactivity with chloromethyl chlorosulfate, where further sulfation occurs under specific conditions, producing a mixture of products that can include methylene bis(chlorosulfate) .

Methylene bis(chlorosulfate) is synthesized through a two-step process involving methylene chloride and sulfur trioxide. The steps are as follows:

  • Reaction Setup: Methylene chloride is reacted with sulfur trioxide at controlled temperatures (typically between 0°C to 50°C). The reaction is slightly exothermic and requires stabilization using agents like sodium carbonate or sodium bicarbonate to prevent decomposition during distillation .
  • Distillation: After the reaction, fractional distillation separates chloromethyl chlorosulfate and methylene bis(chlorosulfate). The first stage typically operates at lower temperatures (50°C to 60°C) to isolate chloromethyl chlorosulfate, while the second stage (85°C to 95°C) yields methylene bis(chlorosulfate) .

Methylene bis(chlorosulfate) is primarily used in organic synthesis as a chlorinating agent. Its applications include:

  • Synthesis of Organosulfur Compounds: It serves as an intermediate in producing various organosulfur derivatives.
  • Chlorination Reactions: It can be used to introduce chlorosulfate functionalities into organic molecules, which may enhance their chemical properties or biological activities.
  • Catalytic Processes: Due to its reactivity, it may play a role in catalytic processes involving nucleophilic substitutions .

Interaction studies involving methylene bis(chlorosulfate) primarily focus on its reactivity with nucleophiles. Research indicates that it undergoes nucleophilic displacement reactions efficiently, which can lead to various substituted products . Comparative studies show that its reactivity is generally higher than that of chloromethyl chlorosulfate but lower than methyl chlorosulfate, indicating a unique position within its chemical family .

Methylene bis(chlorosulfate) shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesReactivity Level
Methyl chlorosulfateCH₃OSO₂ClSimple structure; widely used in chlorinationHigh
Chloromethyl chlorosulfateClCH₂OSO₂ClKey precursor; less reactive than methylene bisModerate
Dimethyl sulfate(CH₃O)₂SO₂Highly toxic; used for methylationVery High
Sulfur trioxideSO₃Strong electrophile; used in sulfonation reactionsExtremely High

Uniqueness of Methylene Bis(chlorosulfate)

Methylene bis(chlorosulfate) is unique due to its dual chlorosulfate groups attached to a methylene bridge, which enhances its reactivity compared to similar compounds. This structural feature allows for selective nucleophilic attacks that are not possible with simpler structures like methyl chlorosulfate or dimethyl sulfate.

Crystallographic Analysis

Despite the chemical significance of methylene bis(chlorosulfate), comprehensive crystallographic data specifically for this compound is limited in the scientific literature [8]. X-ray crystallography, which is the primary method for determining the absolute configuration and three-dimensional structure of molecules, would provide valuable insights into the precise bond lengths, bond angles, and spatial arrangement of methylene bis(chlorosulfate) [8].

Crystallographic analysis typically involves growing a single crystal of the compound, subjecting it to X-ray diffraction, and then solving the crystal structure based on the diffraction pattern [8]. For compounds like methylene bis(chlorosulfate), this process can be challenging due to their reactivity and sensitivity to moisture [9]. The crystal structure determination would require careful handling under inert conditions to prevent decomposition or hydrolysis of the sample [8].

In a typical crystallographic study, parameters such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles would be reported [8]. These parameters provide a complete description of the molecular geometry and packing arrangement within the crystal lattice [9]. For methylene bis(chlorosulfate), such data would be particularly valuable for understanding the conformational preferences and intermolecular interactions that influence its chemical behavior [8].

While specific crystallographic data for methylene bis(chlorosulfate) is not readily available, structural insights can be inferred from related compounds containing chlorosulfate groups [9]. The expected crystal structure would likely reveal important features such as the orientation of the chlorosulfate groups relative to the methylene bridge, potential hydrogen bonding interactions, and the overall molecular symmetry [8] [9].

Physical Properties

Boiling and Melting Points

Methylene bis(chlorosulfate) exhibits distinctive thermal properties that are important for its handling and applications [7]. The compound has a reported boiling point of 304.737°C at 760 mmHg (standard atmospheric pressure), indicating its relatively high thermal stability [7]. However, under reduced pressure, the boiling point decreases significantly, with a reported value of 86°C at 9 Torr [10]. This substantial difference in boiling points at different pressures is typical for compounds with high molecular weights and strong intermolecular forces [7] [10].

The melting point of methylene bis(chlorosulfate) is not well-documented in the scientific literature, suggesting that the compound may exist as a liquid at standard room temperature and pressure [7]. This physical state is consistent with its reported appearance as a colorless to off-white oil [10]. The absence of a clearly defined melting point in the available literature may also indicate that the compound undergoes decomposition before reaching its melting point, a characteristic observed in some reactive organosulfur compounds [10].

The thermal behavior of methylene bis(chlorosulfate) is influenced by its molecular structure, particularly the presence of the chlorosulfate groups, which can undergo thermal decomposition at elevated temperatures [7]. Understanding these thermal properties is crucial for determining appropriate storage conditions and processing parameters for this compound [10].

Density and Viscosity

Methylene bis(chlorosulfate) has a reported density of approximately 2.0 g/cm³ at standard conditions [7] [10]. This relatively high density can be attributed to the presence of heavy atoms such as sulfur and chlorine in its molecular structure, as well as the compact arrangement of atoms within the molecule [7]. The density value is important for various practical applications, including the calculation of volumetric quantities in chemical reactions and processes involving this compound [10].

Regarding viscosity, specific quantitative data for methylene bis(chlorosulfate) is limited in the available literature [7]. As an oil-like substance, it is expected to exhibit moderate to high viscosity due to the presence of polar functional groups that can engage in intermolecular interactions such as dipole-dipole forces [10]. The chlorosulfate groups, with their polarized S-Cl bonds, likely contribute to these interactions, resulting in increased resistance to flow [7].

The viscosity of methylene bis(chlorosulfate) would be expected to decrease with increasing temperature, following the typical behavior of liquid compounds [10]. This property is particularly relevant for applications involving the transfer or processing of the compound, where flow characteristics need to be considered [7].

Solubility Profile

Methylene bis(chlorosulfate) exhibits a distinctive solubility profile that reflects its molecular structure and polarity [10]. The compound shows limited solubility in common organic solvents, with reported solubility described as "slightly soluble" in dichloromethane and chloroform [10]. This moderate solubility in chlorinated solvents can be attributed to the presence of chlorine atoms in both the solvent and solute molecules, which can engage in favorable intermolecular interactions [10].

The compound's solubility in water is not well-documented, but based on its structure, it would be expected to undergo hydrolysis rather than dissolution when exposed to water [11]. The chlorosulfate groups are known to be reactive toward nucleophiles, including water, which would lead to the formation of hydrolysis products rather than a stable solution [11].

For practical applications, the solubility characteristics of methylene bis(chlorosulfate) necessitate careful selection of solvents and reaction conditions [10]. Its limited solubility in common organic solvents may require the use of specific solvent systems or elevated temperatures to achieve complete dissolution [10]. Additionally, the potential for hydrolysis in aqueous environments must be considered when handling or storing this compound [11].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable insights into the molecular structure and functional groups present in methylene bis(chlorosulfate) [12]. The IR spectrum of chlorosulfate compounds typically exhibits characteristic absorption bands associated with the S=O, S-O, and S-Cl bonds [13]. For methylene bis(chlorosulfate), these spectral features serve as diagnostic markers for confirming its identity and purity [12].

The most prominent features in the IR spectrum of chlorosulfate compounds include strong absorption bands at approximately 1415 cm⁻¹ and 1192 cm⁻¹, which are attributed to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively [14]. Additionally, characteristic bands at around 900 cm⁻¹ and 600 cm⁻¹ correspond to the S-O-C and S-Cl stretching vibrations [14]. The methylene group in methylene bis(chlorosulfate) would be expected to show C-H stretching vibrations in the region of 2850-3000 cm⁻¹ [15].

For chlorosulfate esters specifically, very sharp peaks at 1200 cm⁻¹ and 1435 cm⁻¹ are considered characteristic of the chlorosulfate groups [16]. These distinctive spectral features can be used to confirm the presence of chlorosulfate functionalities in the compound [16]. The intensity and exact position of these bands may vary slightly depending on the specific molecular environment and intermolecular interactions [13].

The IR spectrum of methylene bis(chlorosulfate) would also be expected to show bands associated with the methylene bridge, including C-H bending vibrations in the fingerprint region below 1500 cm⁻¹ [15]. The absence of hydroxyl stretching bands in the 3200-3600 cm⁻¹ region would confirm the absence of hydrolysis products or impurities containing hydroxyl groups [12] [13].

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and environment of hydrogen and carbon atoms in methylene bis(chlorosulfate) [17]. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are valuable techniques for characterizing this compound [18].

In the ¹H NMR spectrum of methylene bis(chlorosulfate), the methylene protons would be expected to appear as a singlet signal, typically in the chemical shift range of 5.5-6.0 ppm [17]. This relatively downfield shift compared to typical methylene protons (which usually appear around 1.2-1.5 ppm) can be attributed to the deshielding effect of the adjacent electronegative oxygen atoms and the electron-withdrawing chlorosulfate groups [18]. The integration of this signal would correspond to two protons, confirming the presence of a single methylene group in the molecule [17].

The ¹³C NMR spectrum of methylene bis(chlorosulfate) would be expected to show a single carbon signal for the methylene carbon, typically appearing in the range of 80-90 ppm [18]. This downfield shift relative to typical methylene carbons (which usually appear around 20-30 ppm) is again due to the deshielding effect of the adjacent electronegative atoms [19]. The absence of additional carbon signals would confirm the symmetrical nature of the molecule [18].

While specific NMR data for methylene bis(chlorosulfate) is limited in the available literature, the expected spectral features can be inferred based on the known behavior of related compounds containing similar functional groups [17] [19]. The simplicity of the expected NMR spectra reflects the symmetrical structure of the molecule and the limited number of unique hydrogen and carbon environments [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of methylene bis(chlorosulfate) through characteristic fragmentation patterns [20]. The electron ionization mass spectrum of methylene bis(chlorosulfate) would be expected to show a molecular ion peak corresponding to its molecular weight of 245.1 g/mol, although this peak may be of low intensity due to the fragility of the molecular ion under electron impact conditions [1] [20].

The fragmentation pattern of methylene bis(chlorosulfate) would likely involve the cleavage of bonds within the chlorosulfate groups, resulting in characteristic fragment ions [20]. Based on the fragmentation behavior of related chlorosulfate compounds, several key fragmentation pathways can be anticipated [21]. These include the loss of chlorine atoms (M-35), the loss of sulfur dioxide (M-64), and the cleavage of the C-O bonds connecting the methylene bridge to the chlorosulfate groups [20] [21].

For chlorosulfate compounds, the fragmentation often involves the release of CHCCl₃, SO₃, HCl₂, and/or CCl₃ from the chlorosulfate moiety [20]. Additionally, the formation of fragment ions corresponding to [CH₂CCl₃]⁺ and [CH=CCl₂]⁺ might be observed at m/z values of approximately 131 and 95, respectively [20]. The exact fragmentation pattern would depend on the specific molecular structure and the conditions under which the mass spectrum is acquired [21].

The presence of chlorine atoms in methylene bis(chlorosulfate) would result in characteristic isotope patterns in the mass spectrum due to the natural abundance of ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%) [21]. This isotope pattern would be evident in the molecular ion peak and in fragment ions containing chlorine atoms, providing additional confirmation of the compound's identity [20] [21].

XLogP3

0.7

Wikipedia

Chlorosulfuric acid S,S'-methylene ester

Dates

Modify: 2023-07-21

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